
Sodium bis(trimethylsilyl)amide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium bis(trimethylsilyl)amide can be synthesized through several methods. One common method involves the reaction of sodium hydride with hexamethyldisilazane . The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction:
NaH+HN(Si(CH₃)₃)₂→NaN(Si(CH₃)₃)₂+H₂
Another method involves the direct reaction of molten sodium with hexamethyldisilazane at high temperatures :
Na+HN(Si(CH₃)₃)₂→NaN(Si(CH₃)₃)₂+21H₂
Industrial Production Methods
Industrial production of this compound typically involves the reaction of sodium metal with hexamethyldisilazane in a controlled environment to ensure high purity and yield . The product is then purified by distillation or sublimation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sodium bis(trimethylsilyl)amide undergoes various types of reactions, including:
Deprotonation Reactions: It is used to deprotonate ketones and esters to generate enolate derivatives.
Dehydrohalogenation Reactions: It generates carbenes by dehydrohalogenation of halocarbons.
Substitution Reactions: It reacts with alkyl halides to form amines.
Common Reagents and Conditions
Deprotonation: Typically carried out in THF or other nonpolar solvents.
Dehydrohalogenation: Requires halocarbons and is often performed in the presence of a base.
Substitution: Involves alkyl halides and is conducted under anhydrous conditions to prevent hydrolysis.
Major Products
Enolate Derivatives: Formed from the deprotonation of ketones and esters.
Carbenes: Generated from the dehydrohalogenation of halocarbons.
Scientific Research Applications
Deprotonation Reactions
NaHMDS is primarily utilized as a strong base for deprotonating weakly acidic compounds, such as ketones, esters, and alcohols, to generate enolate derivatives. This property is crucial for various synthetic pathways:
-
Enolate Formation : Deprotonation of ketones and esters to form enolates, which can undergo further reactions like alkylation or condensation.
- Wittig Reaction : NaHMDS facilitates the generation of Wittig reagents by deprotonating phosphonium salts, enabling the synthesis of alkenes.
Generation of Carbenes
NaHMDS can generate carbenes through the dehydrohalogenation of halocarbons. These carbenes are valuable intermediates in organic synthesis:
-
Carbene Formation :
Amination Reactions
The compound converts alkyl halides to amines through a two-step process involving N-alkylation followed by hydrolysis:
This method has been extended to aminomethylation reactions using methoxy-substituted derivatives.
Applications in Total Synthesis
NaHMDS plays a significant role in the total synthesis of complex organic molecules, particularly alkaloids. It is employed in several named reactions:
- Mannich Reaction : Used to synthesize β-amino carbonyl compounds.
- Diels-Alder Reaction : Acts as a base to facilitate cycloaddition reactions.
Case studies illustrate its effectiveness in synthesizing natural products and pharmaceuticals.
Data Table: Summary of Applications
Application Type | Reaction Type | Example Products |
---|---|---|
Deprotonation | Enolate Formation | β-keto esters |
Carbene Generation | Dehydrohalogenation | Substituted cyclopropanes |
Amination | N-Alkylation | Primary amines |
Total Synthesis | Mannich Reaction | β-Amino carbonyls |
Total Synthesis | Diels-Alder Reaction | Cyclohexene derivatives |
Case Studies
-
Alkaloid Synthesis :
Recent studies have demonstrated the use of NaHMDS in the synthesis of complex alkaloids via the Mannich reaction, yielding products with high stereoselectivity and efficiency . -
Coordination Chemistry :
NaHMDS has been utilized in coordination chemistry to form stable complexes with rare earth metals, enhancing the understanding of their structural properties . -
Material Science :
The compound is also explored for its potential applications in developing new materials, particularly in polymer chemistry where it serves as a catalyst for polymerization reactions .
Mechanism of Action
Sodium bis(trimethylsilyl)amide acts as a strong base due to the presence of the bis(trimethylsilyl)amide anion, which is highly nucleophilic and basic . The compound deprotonates substrates by abstracting a proton, leading to the formation of enolates, carbenes, or other reactive intermediates . The molecular targets and pathways involved include the deprotonation of carbonyl compounds and the generation of reactive intermediates for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Lithium bis(trimethylsilyl)amide (LiHMDS)
- Potassium bis(trimethylsilyl)amide (KHMDS)
- Lithium diisopropylamide (LDA)
- Sodium hydride (NaH)
- Potassium hydride (KH)
Uniqueness
Sodium bis(trimethylsilyl)amide is unique due to its high solubility in nonpolar solvents and its ability to act as a strong base in various organic reactions . Its lipophilic trimethylsilyl groups enhance its solubility and reactivity compared to other similar compounds .
Biological Activity
Sodium bis(trimethylsilyl)amide, commonly referred to as NaHMDS, is a versatile organosilicon compound with significant applications in organic synthesis and biological research. Its unique properties as a strong base and its ability to act as a nucleophile make it an important reagent in various chemical reactions. This article explores the biological activity of NaHMDS, emphasizing its roles in synthetic chemistry, potential antimicrobial properties, and its interactions with metal complexes.
This compound has the chemical formula NaN(Si(CH₃)₃)₂. It is characterized by a polar covalent Na–N bond and exhibits trimeric behavior in nonpolar solvents. The compound is soluble in various organic solvents, including ethers and aromatic hydrocarbons, which enhances its utility in synthetic applications .
Property | Value |
---|---|
Molecular Formula | C₆H₁₈NNaSi₂ |
Molecular Weight | 183.38 g/mol |
Melting Point | 171°C to 175°C |
Solubility | Soluble in hexane, toluene, ether, THF, benzene |
Sensitivity | Moisture sensitive |
Applications in Organic Synthesis
NaHMDS is predominantly used as a strong base for deprotonation reactions. It facilitates the generation of enolates from ketones and esters, enabling further synthetic transformations. Additionally, it is employed to produce carbenes through the dehydrohalogenation of halocarbons and to generate Wittig reagents from phosphonium salts .
Key Reactions Involving NaHMDS:
- Deprotonation of weakly acidic compounds: Converts O–H, S–H, and N–H bonds into nucleophiles.
- Synthesis of amines: Reacts with alkyl halides to form amines via N-alkylation followed by hydrolysis.
- Polymerization catalyst: Accelerates the polymerization of phenylacetylene when used with rhodium(I) catalysts.
Biological Activity and Antimicrobial Properties
Recent studies have begun to explore the biological activity of this compound beyond its synthetic applications. Notably, there has been interest in its potential as an antimicrobial agent.
Case Study: Antimicrobial Research
A study highlighted that NaHMDS was investigated for its antimicrobial properties against various bacterial strains. The compound was found to exhibit selective inhibition against certain pathogens, suggesting potential applications in developing new antibacterial agents .
Interaction with Metal Complexes
NaHMDS has shown promise in coordination chemistry, particularly in reducing metal ions. For instance, research indicates that it can reduce Cu(II) to Cu(I), forming stable complexes that may have implications for catalysis and material science .
Mechanistic Insights:
- Reduction Process: X-ray absorption spectroscopy (XAS) and electron paramagnetic resonance (EPR) studies revealed that NaHMDS acts as an electron donor, facilitating the transformation of copper species in catalytic cycles .
Summary of Research Findings
The following table summarizes key research findings related to the biological activity and applications of this compound:
Q & A
Basic Research Questions
Q. What role does NaHMDS play in the enolization of carbonyl compounds, and how does its steric hindrance influence reaction outcomes?
NaHMDS is a strong, non-nucleophilic base (pKa ~26-30 in THF/DMSO) that deprotonates carbonyl compounds to generate enolates . Its steric bulk from two trimethylsilyl (TMS) groups prevents nucleophilic side reactions, ensuring selective enolate formation. For example, in ketone enolization, NaHMDS favors the less substituted enolate due to steric constraints, which is critical for controlling regioselectivity in aldol or alkylation reactions .
Q. Why is tetrahydrofuran (THF) the preferred solvent for NaHMDS in stereoselective reactions?
THF stabilizes NaHMDS via coordination to the sodium ion, enhancing its solubility and reactivity. Evidence from density functional theory (DFT) studies shows that THF’s polarity and Lewis basicity promote optimal transition-state geometries, leading to high stereoselectivity in enolization and Wittig reactions . Alternative solvents like toluene or hexane may reduce selectivity due to weaker coordination .
Q. What safety protocols are essential when handling NaHMDS solutions?
NaHMDS is highly flammable (flash point: -17°C in THF) and corrosive. Key protocols include:
- Use of inert atmosphere (N₂/Ar) to prevent moisture-induced decomposition .
- Personal protective equipment (PPE): flame-resistant lab coats, nitrile gloves, and face shields .
- Storage in sealed containers under dry conditions, as it reacts violently with water to release NH₃ .
Advanced Research Questions
Q. How can solvent and temperature variations resolve contradictions in enolate regioselectivity?
Conflicting regioselectivity data (e.g., kinetic vs. thermodynamic control) often arise from solvent polarity and temperature. For example:
- In THF at -78°C, NaHMDS favors kinetic enolates due to rapid deprotonation.
- In toluene at 0°C, slower equilibration allows thermodynamic control .
Methodological recommendation: Use low-temperature NMR or in-situ IR to monitor enolate formation and validate solvent/temperature effects .
Q. What mechanistic insights explain NaHMDS’s efficiency in generating halogenated carbenes from dihalomethanes?
NaHMDS deprotonates CH₂X₂ (X = Br, I) to form [CX₂⁻] intermediates, which eliminate X⁻ to yield carbenes (e.g., CHBr). The bulky TMS groups prevent carbene dimerization, enabling cyclopropanation of alkenes. Kinetic studies suggest that THF stabilizes the sodium counterion, accelerating deprotonation . For reproducibility, maintain strict anhydrous conditions to avoid carbene hydrolysis .
Q. How do concentration and counterion effects impact NaHMDS’s reactivity in coordinating metal complexes?
NaHMDS acts as a ligand in transition-metal catalysis (e.g., Mn, Sr complexes). Higher concentrations (2M vs. 1M in THF) increase ligand availability, stabilizing metal centers and altering reaction pathways. For example, in strontium adducts, THF coordination competes with NaHMDS, requiring stoichiometric adjustments . X-ray crystallography or ESI-MS can elucidate coordination geometries .
Q. Why do conflicting reports exist on NaHMDS’s nucleophilicity in SN2 reactions?
While NaHMDS is typically non-nucleophilic, steric hindrance from TMS groups can be overcome in polar aprotic solvents (e.g., DMF) or with highly electrophilic substrates (e.g., allylic halides). Contradictions arise from solvent-dependent ion-pairing: in THF, tight ion pairs reduce nucleophilicity, whereas in DMF, solvent-separated ions enhance it . Validate via Hammett plots or kinetic isotope effects .
Q. Methodological Recommendations
- Enolate Characterization : Use quench-and-analyze techniques with electrophiles (e.g., TMSCl) to trap enolates for GC-MS or NMR analysis .
- Reaction Optimization : Screen solvents (THF vs. toluene) and temperatures (-78°C to 25°C) to control regioselectivity .
- Safety Mitigation : Employ Schlenk lines for air-sensitive reactions and avoid plastic syringes (THF can degrade certain plastics) .
Properties
IUPAC Name |
sodium;bis(trimethylsilyl)azanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18NSi2.Na/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIKHQLVHPKCJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18NNaSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
999-97-3 (Parent) | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5061451 | |
Record name | N-Sodiohexamethyldisilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless crystals; [Alfa Aesar MSDS] | |
Record name | Sodium bis(trimethylsilyl)amide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1070-89-9 | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Sodiohexamethyldisilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-sodiohexamethyldisilazane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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